
6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and difluoromethyl groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one typically involves the bromination of quinoline derivatives followed by the introduction of the difluoromethyl group. One common method is the electrophilic bromination of 4-(difluoromethyl)quinolin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-4-(difluoromethyl)quinolin-2(1H)-one, while oxidation can produce quinoline N-oxide derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block in the synthesis of potential therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Agrochemicals: It is utilized in the development of new pesticides and herbicides due to its bioactive properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-4-(trifluoromethyl)quinolin-2-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)quinolin-2(1H)-one: Lacks the bromine atom but retains the difluoromethyl group.
6-Chloro-4-(difluoromethyl)quinolin-2(1H)-one: Contains a chlorine atom instead of bromine.
Uniqueness
6-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
1713477-26-9 |
|---|---|
Molekularformel |
C10H6BrF2NO |
Molekulargewicht |
274.06 g/mol |
IUPAC-Name |
6-bromo-4-(difluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H6BrF2NO/c11-5-1-2-8-6(3-5)7(10(12)13)4-9(15)14-8/h1-4,10H,(H,14,15) |
InChI-Schlüssel |
YAIGRUAUVQLZFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






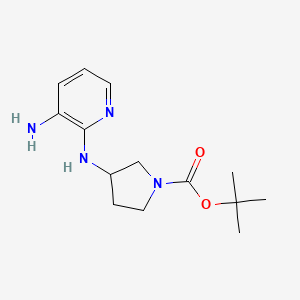
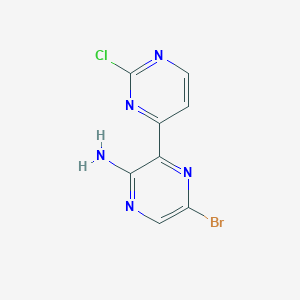

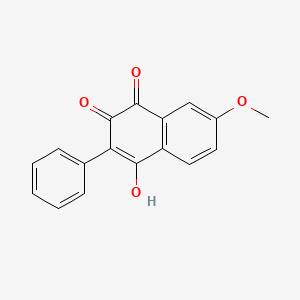
![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide](/img/structure/B11844937.png)
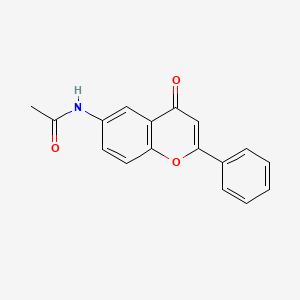

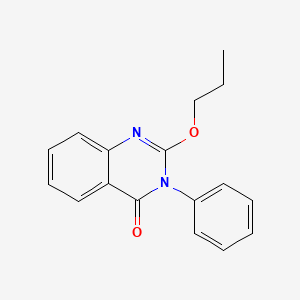
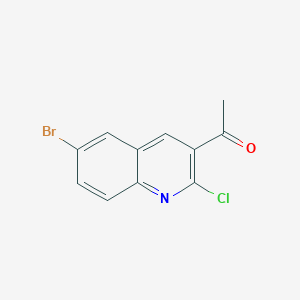
![Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11844955.png)
